molecular formula C30H37Cl2N3O4 B6486472 3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride CAS No. 1216386-36-5

3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride

Cat. No.: B6486472
CAS No.: 1216386-36-5
M. Wt: 574.5 g/mol
InChI Key: LLTPUMVIBLPRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(2-{4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione dihydrochloride is a structurally complex molecule featuring a tricyclic core fused with a piperazine moiety and a phenylpropoxy-hydroxypropyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

2-[2-[4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O4.2ClH/c1-2-27(22-8-4-3-5-9-22)37-21-24(34)20-32-16-14-31(15-17-32)18-19-33-29(35)25-12-6-10-23-11-7-13-26(28(23)25)30(33)36;;/h3-13,24,27,34H,2,14-21H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPUMVIBLPRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine and Tricyclic Motifs

Compound 13 (8-Phenyl-3-(3-(4-Phenylpiperazin-1-Yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione)
  • Structural Features : Spirocyclic dione core with a phenylpiperazine side chain.
Opipramol Dihydrochloride
  • Structural Features : Piperazine unit attached to a dibenzazepine tricyclic system.
  • Pharmacological Relevance : A clinically used anxiolytic and antidepressant. The tricyclic core enables serotonin receptor modulation, while the piperazine side chain contributes to solubility and bioavailability .
  • Key Differences : The target compound replaces the dibenzazepine with an azatricyclo[7.3.1.0^{5,13}]trideca-pentaene system, which may alter binding kinetics or metabolic stability.

Functional Analogues with Dione Pharmacophores

N-Aryl 3-Phenyl Pyrrolidine-2,5-Diones
  • Structural Features : Pyrrolidine-2,5-dione core with aryl substituents.
  • Pharmacological Relevance : Demonstrated anticonvulsant activity in MES and sc Met tests, as reported by Obniska et al. (2002). The dione moiety is critical for hydrogen bonding with target proteins .
  • Key Differences : The target compound’s larger tricyclic system may offer enhanced lipophilicity and CNS penetration compared to simpler pyrrolidine-diones.
Procymidone and Vinclozolin
  • Structural Features : 3,5-Dichlorophenyl-substituted diones.
  • Functional Relevance : Agricultural fungicides with dione groups acting as electrophilic warheads for enzyme inhibition .
  • Key Differences : The target compound’s lack of chlorophenyl groups and inclusion of a piperazine side chain suggests divergent biological targets (e.g., mammalian vs. fungal systems).

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Functional Groups Pharmacological Use Solubility Enhancer
Target Compound Azatricyclo + piperazine Dione, hydroxypropyl Hypothesized CNS agent Dihydrochloride salt
Compound 13 Spiro-dione + piperazine Phenylpiperazine Undisclosed CNS activity Neutral form
Opipramol Dihydrochloride Dibenzazepine + piperazine Hydroxyethylpiperazine Antidepressant/anxiolytic Dihydrochloride salt
N-Aryl Pyrrolidine-2,5-Diones Pyrrolidine-dione Aryl substituents Anticonvulsant Neutral or salt forms
Procymidone Bicyclic dione 3,5-Dichlorophenyl Fungicide Neutral form

Research Findings and Mechanistic Insights

  • Piperazine Role : The piperazine moiety in the target compound likely improves solubility and bioavailability, as seen in opipramol dihydrochloride . Protonation of piperazine nitrogen atoms facilitates ionic interactions with biological membranes or receptors.
  • Tricyclic System : The azatricyclo framework may enhance π-π stacking with aromatic residues in target proteins, analogous to tricyclic antidepressants. However, steric bulk could reduce metabolic clearance compared to simpler spirocyclic systems (e.g., Compound 13) .

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